1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

Catalog No.
S13304556
CAS No.
M.F
C12H19NO4
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-di...

Product Name

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2,3-dihydropyrrole-1,2-dicarboxylate

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3

InChI Key

AZVLZXHTXUIWRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is an organic compound with the molecular formula C12H19NO4C_{12}H_{19}NO_{4} and a molecular weight of approximately 241.28 g/mol. This compound is categorized as a pyrrole derivative, featuring a five-membered nitrogen-containing heterocyclic structure. It is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is also known by several synonyms, including Saxagliptin Impurity 53 and 1H-Pyrrole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 2-ethyl ester .

The chemical behavior of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate can be characterized by its ability to undergo various reactions typical of pyrrole derivatives. These reactions may include:

  • Nucleophilic substitutions: The presence of the dicarboxylate moiety allows for nucleophilic attack at the carbonyl carbon.
  • Hydrolysis: In aqueous environments or under acidic conditions, the ester groups can hydrolyze to yield the corresponding carboxylic acids.
  • Decarboxylation: Under specific conditions, the compound may lose carbon dioxide from its carboxylic acid groups.

These reactions are important for synthesizing more complex molecules or modifying the compound for specific applications.

The synthesis of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Combining suitable precursors such as tert-butylamine and ethyl acrylate under controlled conditions to form the pyrrole ring.
  • Esterification: Reacting dicarboxylic acids with alcohols in the presence of acid catalysts to form the ester functional groups.

These methods can vary based on desired yield and purity levels.

The primary applications of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate include:

  • Pharmaceutical intermediates: It serves as a building block in synthesizing other pharmaceutical compounds.
  • Research: Utilized in studies focused on pyrrole derivatives and their biological implications.

Its unique structure may lend itself to further exploration in medicinal chemistry.

Interaction studies involving 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate have primarily focused on its role as an impurity in Saxagliptin. Investigations have shown that impurities can affect the pharmacokinetics and pharmacodynamics of drugs. Understanding these interactions is crucial for ensuring drug safety and efficacy .

Several compounds share structural characteristics with 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
(S)-1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate178172-26-4Similar pyrrole structure with methyl substitution
(S)-N-Boc-L-prolineVariousAmino acid derivative with distinct biological activity
(S)-N-(tert-butoxycarbonyl)-L-prolineVariousAnother amino acid derivative used in peptide synthesis
(R)-N-Boc-prolineVariousCommonly used in peptide synthesis; structural similarity

Uniqueness

The uniqueness of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate lies in its specific combination of tert-butyl and ethyl substituents on the pyrrole ring and its potential role as an impurity affecting drug formulations like Saxagliptin. This aspect makes it particularly interesting for further research in medicinal chemistry and drug development.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

241.13140809 g/mol

Monoisotopic Mass

241.13140809 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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